Pentachloroanisole

Environmental monitoring Bioaccumulation Soil ecotoxicology

Pentachloroanisole (PCA) is the critical O-methylated metabolite of pentachlorophenol (PCP) with 13× higher adipose accumulation than PCP in aquatic organisms. As the most toxic chloroanisole, PCA demands a dedicated analytical standard—substituting calibration curves of lower chlorinated anisoles yields systematic quantification errors. This high-purity reference material is essential for ISO/IEC 17025-accredited environmental testing, food safety monitoring, and regulatory compliance. Secure NIST-traceable certified reference material for legally defensible residue analysis and site remediation workflows.

Molecular Formula C7H3Cl5O
Molecular Weight 280.4 g/mol
CAS No. 1825-21-4
Cat. No. B052094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentachloroanisole
CAS1825-21-4
Synonyms2,3,4,5,6-Pentachloro-anisole;  Pentachloromethoxy-benzene;  Methyl pentachlorophenate;  Methyl Pentachlorophenyl Ether;  PCP Methyl Ether;  Pentachloroanisole;  Pentachloromethoxybenzene;  Pentachlorophenol Methyl Ether;  Pentachlorophenyl Methyl Ether
Molecular FormulaC7H3Cl5O
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl
InChIInChI=1S/C7H3Cl5O/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h1H3
InChIKeyBBABSCYTNHOKOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 77° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





Pentachloroanisole (CAS 1825-21-4) Technical Baseline for Analytical Reference Material Procurement


Pentachloroanisole (CAS 1825-21-4), also known as 2,3,4,5,6-pentachloroanisole or pentachloromethoxybenzene, is a fully chlorinated anisole derivative with molecular formula C₇H₃Cl₅O and molecular weight 280.36 g/mol . The compound exists as a white crystalline solid with a melting point of 108–110 °C and boiling point of approximately 309–321.5 °C at 760 mmHg . It is characterized by high lipophilicity (LogP 4.96220–5.45 experimentally) and extremely low water solubility (calculated 1.5E-3 g/L at 25 °C) [1][2]. Pentachloroanisole is primarily recognized as the O-methylated metabolite of the wood preservative pentachlorophenol (PCP) and serves as a critical environmental biomarker and analytical reference standard in residue monitoring, environmental fate studies, and ecotoxicological assessments [3].

Pentachloroanisole (CAS 1825-21-4) Non-Interchangeability: Why 2,4,6-Trichloroanisole and 2,3,4,6-Tetrachloroanisole Cannot Replace PCA


Chloroanisoles exhibit chlorine-substitution-dependent physicochemical and biological properties that preclude simple interchange. Progressive chlorination from tri- to tetra- to pentachloroanisole alters key parameters governing environmental behavior: LogP increases from 4.11 (2,4,6-TCA) to 4.96–5.45 (PCA), vapor pressure decreases, and bioaccumulation potential correspondingly rises [1]. Critically, these differences manifest in tissue-specific partitioning in aquatic organisms: pentachloroanisole exhibits markedly higher adipose accumulation (80 μg/g in rainbow trout fat) compared with its parent PCP (6.0 μg/g) under identical exposure conditions, while also demonstrating prolonged elimination half-lives measured in days rather than hours [2]. In environmental occurrence, the concentration hierarchy in earthworm tissue consistently shows PCA > 2,3,4,6-TeCA, with PCA exhibiting higher bioconcentration in lipid-rich compartments [3]. Furthermore, comparative toxicity assessment identifies PCA as the most toxic among studied chloroanisoles, with TCA having the lowest odor threshold but PCA presenting the highest toxicological concern [4]. These quantitative divergences mean that calibration with lower-chlorinated anisole standards cannot yield accurate quantification of PCA in complex matrices—substitution would introduce systematic bias in environmental monitoring, risk assessment, and regulatory compliance workflows.

Pentachloroanisole (CAS 1825-21-4) Quantitative Differentiation Evidence Against 2,3,4,6-Tetrachloroanisole and 2,4,6-Trichloroanisole


Earthworm Bioaccumulation: Pentachloroanisole Concentrations Exceed 2,3,4,6-Tetrachloroanisole in Contaminated Soil Biota

In sawmill-contaminated soils, pentachloroanisole (PCA) and 2,3,4,6-tetrachloroanisole (2346-TeCA) were the only chloroanisoles detected in earthworm tissue, with concentrations of each ranging from 0.1–20 μg/g fat. Across all sampled earthworms, PCA concentrations were consistently higher than 2346-TeCA concentrations [1]. This finding establishes PCA as the predominant bioaccumulated chloroanisole species in soil-dwelling organisms exposed to chlorophenol contamination.

Environmental monitoring Bioaccumulation Soil ecotoxicology

Comparative Toxicity Ranking: Pentachloroanisole as the Most Toxic Chloroanisole Relative to 2,4,6-Trichloroanisole

A comprehensive review of chloroanisole pollutants in the environment specifically compared 2,4,6-trichloroanisole (TCA) and pentachloroanisole (PCA), concluding that 'TCA has the lowest odor threshold and PCA has the highest toxicity' among the chloroanisoles studied [1]. This class-level comparative assessment establishes a clear toxicity hierarchy where fully chlorinated PCA ranks above lower-chlorinated analogs.

Toxicology Risk assessment Chloroanisole pollutants

Tissue-Specific Accumulation in Rainbow Trout: Pentachloroanisole Fat Concentrations 13.3× Higher Than Pentachlorophenol Parent Compound

In controlled laboratory exposure of rainbow trout (Salmo gairdneri) to 0.025 mg/L of either pentachlorophenol (PCP) or pentachloroanisole (PCA) for 24 hours, tissue distribution differed markedly. While liver and muscle concentrations were comparable between compounds, fat tissue accumulated 80 μg/g of PCA compared with only 6.0 μg/g of PCP—a 13.3-fold difference [1]. Additionally, PCA elimination half-lives in blood, liver, fat, and muscle were 6.3 days, 6.9 days, 23 days, and 6.3 days respectively, compared with PCP half-lives of 6.2–23 hours [1].

Aquatic toxicology Bioconcentration Metabolite persistence

LogP and Vapor Pressure Differentiation: Pentachloroanisole Lipophilicity vs. 2,4,6-Trichloroanisole and 2,3,4,6-Tetrachloroanisole

Chlorine substitution number directly modulates physicochemical behavior of chloroanisoles. Pentachloroanisole exhibits LogP values ranging from 4.96220 (calculated) to 5.45 (experimental determination), representing an increase over lower-chlorinated analogs: 2,4,6-trichloroanisole LogP is approximately 4.11, and 2,3,4,6-tetrachloroanisole LogP falls intermediate between TCA and PCA [1]. Vapor pressure for PCA is 0.000557 mmHg at 25 °C, reflecting decreased volatility relative to TCA and TeCA . This progressive increase in lipophilicity correlates with the observed bioaccumulation hierarchy (PCA > TeCA > TCA) and influences environmental partitioning between water, sediment, and biota compartments [2].

Physicochemical properties Environmental partitioning QSAR

GC-MS Chromatographic Resolution: Pentachloroanisole Retention Time Separation from Co-Occurring Halogenated Compounds

In a validated GC-ECD method for 43 halogenated pesticides and PCBs on a 50 m OPTIMA 5 capillary column, pentachloroanisole (compound 12) elutes with distinct retention time separation from structurally related compounds including 2,4,6-trichloroanisole (compound 6), pentachloroaniline (compound 17), and HCB (compound 11) [1]. The chromatographic conditions (80 °C, 40 °C/min to 260 °C, 6 °C/min to 280 °C; hydrogen carrier gas at 140 kPa) achieve baseline resolution of all 43 analytes within 20 minutes [1]. This validated separation confirms that PCA can be quantified without co-elution interference from lower-chlorinated anisoles or other organochlorine contaminants.

Analytical chemistry GC-MS method development Pesticide residue analysis

Pentachloroanisole (CAS 1825-21-4) Evidence-Based Procurement and Application Scenarios


Environmental Monitoring Laboratories: Quantification of PCA in Soil and Sediment from Chlorophenol-Contaminated Sites

Environmental testing laboratories analyzing soil and sediment from former wood treatment facilities, sawmills, or agricultural areas with historical pentachlorophenol application require PCA as a discrete analytical standard. The evidence that PCA consistently outranks 2,3,4,6-tetrachloroanisole in earthworm bioaccumulation [1] and serves as the primary chloroanisole biomarker in chlorophenol-impacted soils establishes PCA as a non-negotiable analyte in site assessment protocols. Substituting PCA quantification with a tetrachloroanisole calibration curve would systematically underestimate contamination levels in biota and fail to capture the complete metabolite profile required for regulatory reporting. NIST-traceable certified reference materials with ±2% accuracy are essential for generating legally defensible data in site remediation and litigation contexts.

Aquatic Toxicology and Food Safety: Fish Tissue Residue Analysis for PCA Following PCP Exposure

Laboratories conducting aquatic toxicology studies or food safety monitoring of fish from watersheds with PCP contamination history must differentiate PCA from its parent compound and from lower-chlorinated anisoles. The direct comparative evidence showing 13.3× higher adipose accumulation of PCA versus PCP in rainbow trout and the prolonged elimination half-life of PCA (measured in days rather than hours) [1] demonstrates that PCA, not PCP, may be the predominant tissue residue in chronically exposed fish. Regulatory agencies and food safety laboratories performing edible fish tissue analysis cannot rely on PCP standards to quantify PCA—compound-specific calibration with authenticated PCA reference material is mandatory for accurate risk assessment and compliance with maximum residue limits.

Multi-Residue Pesticide Screening Programs: Inclusion of PCA in GC-MS/ECD Analyte Panels

Contract analytical laboratories and regulatory monitoring programs conducting multi-residue pesticide screening (e.g., EPA 515 methods, food safety surveillance) should include PCA as a discrete component in calibration mixtures rather than relying on class-representative surrogates. The validated GC-ECD method demonstrating baseline chromatographic resolution of PCA from 2,4,6-trichloroanisole, pentachloroaniline, and HCB on a standard OPTIMA 5 column [1] confirms that PCA can be integrated into existing halogenated pollutant screening workflows without method modification. Certified reference solutions containing PCA at 100 μg/mL or 1000 μg/mL in methanol provide the necessary traceability for ISO/IEC 17025 accredited laboratories performing pesticide residue analysis in food, water, and environmental matrices.

Environmental Fate and Transport Modeling: Physicochemical Parameter Inputs Requiring PCA-Specific Values

Researchers developing environmental fate models (e.g., Level III fugacity models, bioaccumulation factor predictions, long-range atmospheric transport assessments) for chlorophenol-contaminated watersheds must use PCA-specific physicochemical parameters rather than extrapolating from TCA or TeCA values. The LogP difference between PCA (4.96–5.45) and TCA (~4.11) [1] translates to approximately one order of magnitude difference in predicted organic carbon-water partition coefficients (Koc) and bioconcentration factors (BCF). Using TCA LogP to model PCA behavior would significantly underestimate sediment binding and biological uptake, leading to erroneous risk characterization. Procurement of high-purity PCA reference standards enables experimental determination or verification of these critical model input parameters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pentachloroanisole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.